N-Benzoylmescaline
Description
N-Benzoylmescaline is an N-substituted derivative of mescaline (3,4,5-trimethoxyphenethylamine), a naturally occurring phenethylamine alkaloid with potent hallucinogenic properties. The benzoyl group (–COC₆H₅) is introduced at the primary amine position of mescaline, resulting in a structurally modified analog.
Properties
Molecular Formula |
C18H21NO4 |
|---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-[2-(3,4,5-trimethoxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C18H21NO4/c1-21-15-11-13(12-16(22-2)17(15)23-3)9-10-19-18(20)14-7-5-4-6-8-14/h4-8,11-12H,9-10H2,1-3H3,(H,19,20) |
InChI Key |
LKEQQVSIASVWMD-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCNC(=O)C2=CC=CC=C2 |
Synonyms |
N-benzoylmescaline |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Properties:
- Physical Form: Crystallizes as needles from aqueous ethanol .
- Melting Point : 121°C .
- Solubility: Highly soluble in ethanol and ether, indicative of enhanced lipophilicity due to the benzoyl group .
Comparison with Similar Compounds
N-Benzoylmescaline belongs to a class of N-substituted mescaline derivatives. Below is a comparative analysis with two closely related analogs: N-Acetylmescaline and N-Methylmescaline .
Table 1: Comparative Properties of N-Substituted Mescaline Derivatives
Structural and Functional Insights:
Substituent Effects on Physical Properties: this compound: The bulky benzoyl group introduces aromaticity, enabling π-π stacking interactions that elevate its melting point (121°C) compared to N-Acetylmescaline (94°C). Its solubility in organic solvents like ether aligns with increased lipophilicity . N-Acetylmescaline: The smaller acetyl group reduces intermolecular forces, resulting in a lower melting point. It occurs naturally and shares the phenethylamine backbone but lacks the benzoyl group’s aromatic stabilization . N-Methylmescaline: The minimal methyl substituent results in a liquid state at room temperature, with a boiling point of 130–140°C.
Pharmacological Implications: Lipophilicity differences influence bioavailability and blood-brain barrier penetration. The benzoyl group in this compound may prolong half-life compared to acetyl or methyl derivatives, though empirical data are scarce due to regulatory constraints.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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